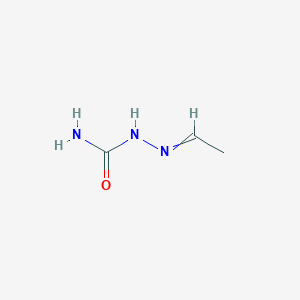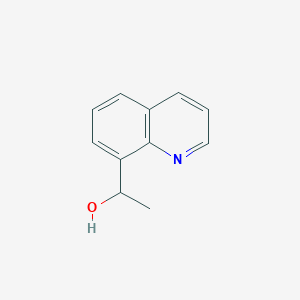
6-(Difluoromethyl)quinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethyl)quinolin-3-amine is a chemical compound that features a quinoline ring substituted with a difluoromethyl group at the 6-position and an amine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)quinolin-3-amine typically involves the reaction of 3-(difluoromethyl)aniline with 6-bromo-4-chloroquinoline. The reaction is carried out in ethanol under reflux conditions for approximately 18 hours. After the reaction, the mixture is purified to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(Difluoromethyl)quinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce quinoline N-oxides.
科学研究应用
6-(Difluoromethyl)quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound can be used to study the biological activity of quinoline derivatives.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(Difluoromethyl)quinolin-3-amine involves its interaction with specific molecular targets, such as kinases. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The quinoline ring system allows for interactions with the active site of enzymes, leading to inhibition of their activity .
相似化合物的比较
Similar Compounds
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Quinolin-3-amine derivatives
Uniqueness
6-(Difluoromethyl)quinolin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance metabolic stability, improve binding affinity, and increase the compound’s overall efficacy in biological systems .
属性
分子式 |
C10H8F2N2 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
6-(difluoromethyl)quinolin-3-amine |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2 |
InChI 键 |
QDLYERQPPWAVAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
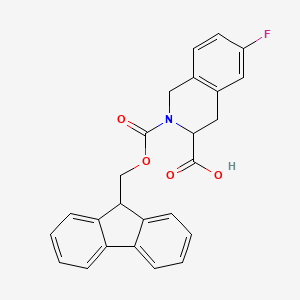
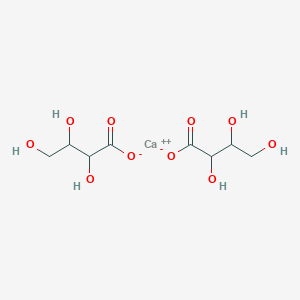
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)
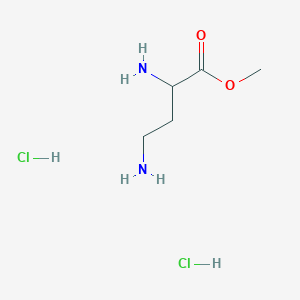
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
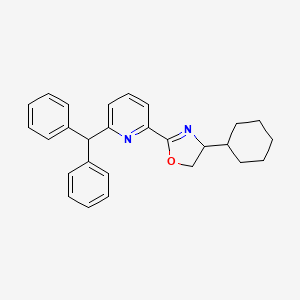
![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12505881.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)
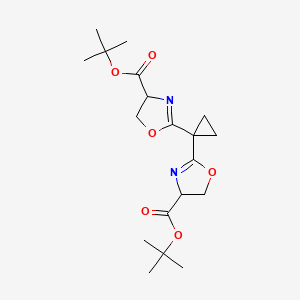
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)
